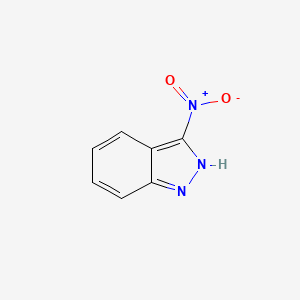

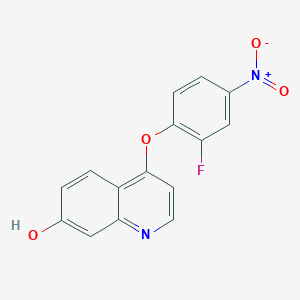

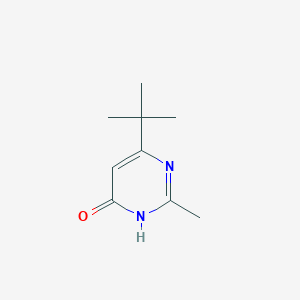

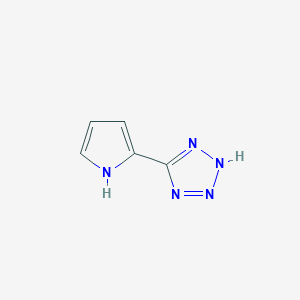

![molecular formula C14H7F4N3O2 B1417714 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-06-4](/img/structure/B1417714.png)

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Overview

Description

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one, or 5-F-TFPPO, is a synthetic compound with a wide range of potential applications in scientific research. It is an inhibitor of the enzyme glutathione S-transferase (GST) and is used in biochemical and physiological studies in both in vitro and in vivo systems. In addition, 5-F-TFPPO has been used to study the mechanism of action of GST-catalyzed reactions, as well as to investigate the role of GST in various diseases.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Antimicrobial Activities : Compounds related to the oxadiazole class have been synthesized and evaluated for their antimicrobial potential. For instance, derivatives of 1,2,4-triazoles and oxadiazoles have shown promising antimicrobial activities against a variety of pathogens. These compounds are synthesized through reactions involving isonicotinic acid hydrazide, carbon disulfide, and hydrazine hydrate, among other reagents. The antimicrobial activity is attributed to the structural features of these compounds, with some showing good to moderate activity against tested microbes (Bayrak et al., 2009).

Anticancer Potential : Certain oxadiazole derivatives have been identified as novel apoptosis inducers, with potential as anticancer agents. For example, compounds with a 1,2,4-oxadiazole core have shown activity against breast and colorectal cancer cell lines. Structural-activity relationship (SAR) studies indicate the importance of specific substituents for anticancer activity. These findings open avenues for the development of new therapeutic agents based on the oxadiazole scaffold (Zhang et al., 2005).

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs) : Oxadiazole derivatives have been explored as electron-transporting and exciton-blocking materials for OLEDs. Compounds incorporating oxadiazole rings exhibit high electron mobilities and contribute to reducing driving voltages and increasing efficiency in OLED devices. The effectiveness of these materials in blue, green, and red OLEDs highlights their versatility and potential for improving display technologies (Shih et al., 2015).

Mechanism of Action

Target of action

1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The specific targets can vary depending on the specific compound and its functional groups.

Mode of action

Their anti-infective properties suggest they likely interact with proteins or enzymes essential for the survival or replication of the infectious agent .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. Given their anti-infective properties, 1,2,4-oxadiazoles likely interfere with pathways critical to the life cycle of bacteria, viruses, or other infectious agents .

Result of action

The molecular and cellular effects of 1,2,4-oxadiazoles would depend on their specific targets and mode of action. Given their anti-infective properties, these compounds likely inhibit the growth or replication of infectious agents .

Biochemical Analysis

Biochemical Properties

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial activity . It interacts with enzymes such as Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola, inhibiting their activity and preventing bacterial growth . Additionally, it has been found to bind to specific proteins, altering their function and leading to various biochemical effects.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in bacterial resistance, thereby enhancing its antibacterial efficacy . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to a disruption in metabolic pathways and ultimately causing cell death in target bacteria.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to bacterial enzymes and proteins, inhibiting their activity and preventing the bacteria from carrying out essential functions . It acts as an enzyme inhibitor, blocking the active sites of target enzymes and preventing substrate binding. Additionally, it can induce changes in gene expression, leading to the downregulation of genes involved in bacterial survival and resistance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure leading to increased bacterial cell death and reduced resistance.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing adverse effects . At higher doses, it may lead to toxic effects, including damage to non-target cells and tissues. Threshold effects have been observed, with a specific dosage range required to achieve optimal antibacterial activity while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for bacterial metabolism . It inhibits key metabolic enzymes, leading to a disruption in metabolic flux and a reduction in metabolite levels. This disruption in metabolic pathways contributes to the antibacterial activity of the compound, as it prevents the bacteria from carrying out essential metabolic functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its antibacterial activity. The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with target enzymes and proteins, thereby modulating its antibacterial activity.

Properties

IUPAC Name |

3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBRSNZQUZGJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

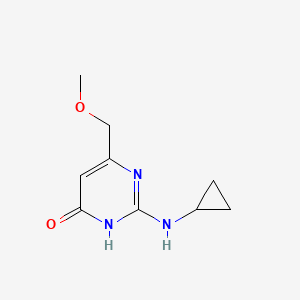

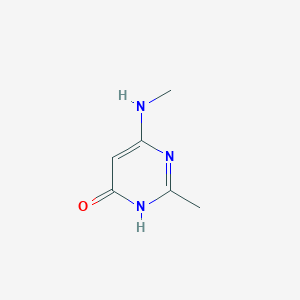

![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)